

Spectroscopic Data of 6-Methylpyridazin-3(2H)-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Methylpyridazin-3(2H)-one
Hydrobromide

Cat. No.: B1587979

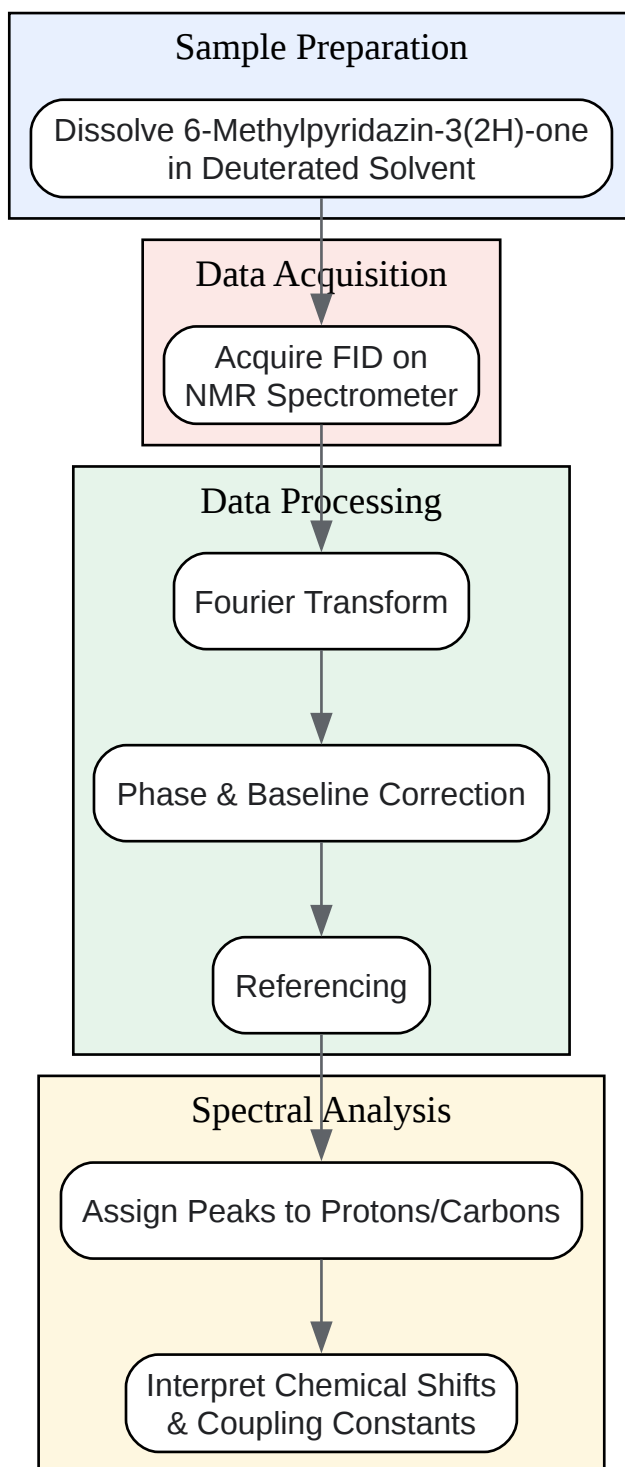
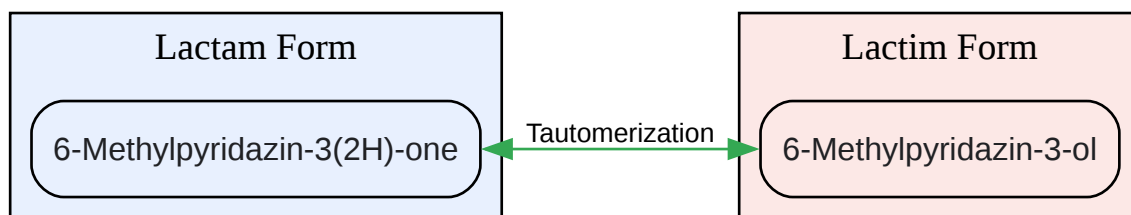
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Introduction

6-Methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties. A thorough understanding of the molecular structure and electronic environment of 6-Methylpyridazin-3(2H)-one is paramount for the rational design of novel therapeutic agents. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide an unparalleled view into the atomic-level characteristics of this molecule. This technical guide offers a comprehensive analysis of the ^1H NMR, ^{13}C NMR, and IR spectroscopic data of 6-Methylpyridazin-3(2H)-one, intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.

Molecular Structure and Tautomerism

6-Methylpyridazin-3(2H)-one can exist in two tautomeric forms: the lactam form (6-Methylpyridazin-3(2H)-one) and the lactim form (6-Methylpyridazin-3-ol). Spectroscopic evidence overwhelmingly indicates that in most common solvents, the compound predominantly exists in the more stable lactam form, which is the focus of this guide.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com